

Comparing the safety profile of Celgosivir and its parent compound castanospermine

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Compound of Interest

Compound Name: Celgosivir Hydrochloride

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A Comparative Safety Analysis: Celgosivir vs. Castanospermine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the antiviral drug candidate Celgosivir and its parent compound, castanospermine. Both are iminosugar alkaloids that function as inhibitors of alpha-glucosidase, a host enzyme crucial for the proper folding of viral glycoproteins.[1][2] This analysis is supported by preclinical and clinical experimental data to inform researchers and drug development professionals.

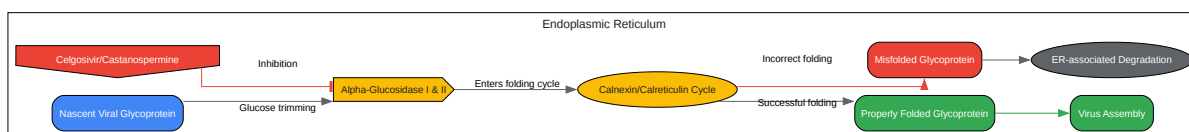
At a Glance: Comparative Safety and Tolerability

Feature	Celgosivir (6-O-butanoyl castanospermine)	Castanospermine
General Tolerability	Generally well-tolerated in human clinical trials.[3][4]	Poorly tolerated in preclinical models at higher doses, leading to significant gastrointestinal side effects.[5][6]
Primary Adverse Events	Mild to moderate diarrhea and flatulence have been observed in some clinical trial participants.[7]	Osmotic diarrhea, weight loss, and severe gastrointestinal upset.[5][6]
Gastrointestinal Toxicity	Designed to be a prodrug that is slowly converted to castanospermine, thereby reducing direct gastrointestinal toxicity.[1]	Directly inhibits intestinal sucrases, leading to significant gastrointestinal side effects.[1][5]
Preclinical Toxicity	In mice, a twice-daily regimen was found to be more protective and better tolerated than a single high daily dose.[8]	Doses exceeding 250 mg/kg in mice resulted in weight loss and diarrhea.[6]
Clinical Development Status	Has undergone Phase 1b and Phase 2 clinical trials for dengue fever and Hepatitis C, demonstrating a manageable safety profile.[3][9][10]	Clinical development has been hindered by its unfavorable gastrointestinal side effect profile.[11]

Mechanism of Action: Alpha-Glucosidase Inhibition

Both Celgosivir and castanospermine exert their antiviral effects by inhibiting the host's endoplasmic reticulum (ER) alpha-glucosidases I and II.[8] These enzymes are essential for the initial trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins. By inhibiting this process, the compounds disrupt the proper folding and maturation of these viral proteins, ultimately reducing the production of infectious virions.[12]

[13] Celgosivir is a prodrug of castanospermine, meaning it is converted into castanospermine in the body to become active.[9][10]



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Fig 1. Mechanism of alpha-glucosidase inhibition by Celgosivir and castanospermine.

Preclinical Safety Profile Castanospermine

Studies in animal models revealed the primary safety concern for castanospermine to be its gastrointestinal toxicity.[5][6] In mice and rats, administration of castanospermine led to a potent and rapid inhibition of intestinal disaccharidases, particularly sucrase.[5] This inhibition is the cause of the observed severe gastrointestinal upset and osmotic diarrhea.[5] In a mouse model of dengue virus infection, doses of castanospermine up to 250 mg/kg/day were effective in preventing mortality; however, doses exceeding this amount resulted in weight loss and diarrhea.[6][12]

Celgosivir

Celgosivir was developed as a 6-O-butanoyl derivative of castanospermine to improve its safety and tolerability.[1] This modification increases its lipophilicity and results in a slower release of the active metabolite, castanospermine, via gut esterases.[1] This prodrug design significantly reduces the direct inhibition of intestinal sucrase, thus mitigating the severe gastrointestinal side effects associated with the parent compound.[1] Preclinical studies in mice demonstrated that a twice-daily dosing regimen of Celgosivir was more protective against lethal dengue virus infection than a single larger daily dose, indicating a dose- and schedule-

dependent safety and efficacy profile.[8][14] Pharmacokinetic studies in mice confirmed that Celgosivir is rapidly metabolized to castanospermine.[8][14]

Clinical Safety Profile

Castanospermine

Due to the significant gastrointestinal toxicity observed in preclinical studies, castanospermine has not undergone extensive clinical development as an antiviral agent.[11]

Celgosivir

Celgosivir has been evaluated in several clinical trials, including for HIV, Hepatitis C, and dengue fever.[9] In a Phase 1b randomized, double-blind, placebo-controlled trial (CELADEN) in patients with dengue fever, Celgosivir was found to be generally safe and well-tolerated.[3][4] The dosing regimen in this trial consisted of a 400 mg loading dose followed by 200 mg twice daily for five days.[9][15] The incidence of adverse events was similar between the Celgosivir and placebo groups.[3] While the trial did not meet its primary efficacy endpoints of reducing viral load or fever, the favorable safety profile prompted further investigation into alternative dosing regimens.[9] In other clinical trials for Hepatitis C, diarrhea and flatulence were noted as side effects, though generally mild to moderate.[7]

Experimental Methodologies

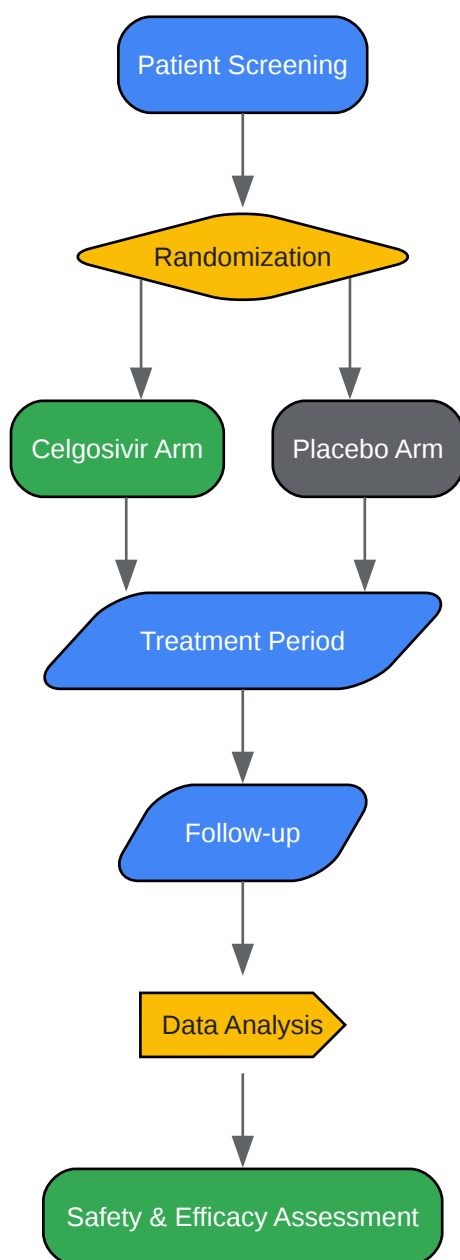
The safety and efficacy of Celgosivir and castanospermine have been evaluated through a combination of in vitro and in vivo studies, as well as clinical trials.

- **In Vitro Antiviral Assays:** The antiviral activity of both compounds has been tested in various cell lines infected with different viruses, such as dengue virus and bovine viral diarrhea virus (a surrogate for HCV).[1][16] These assays, including plaque reduction assays and cytopathic effect assays, are used to determine the concentration of the drug required to inhibit viral replication by 50% (IC50) and the concentration that is toxic to the cells by 50% (CC50).[1]
- **Animal Models:** Murine models have been instrumental in evaluating the in vivo efficacy and safety of these compounds.[6][8][14] For dengue virus research, AG129 mice, which are deficient in interferon- α/β and - γ receptors, are often used as they are susceptible to lethal

infection.[14] These studies involve administering the compounds at various doses and schedules and monitoring for survival, viremia, and signs of toxicity.[6][8]

- Clinical Trials: The safety of Celgosivir in humans has been assessed through randomized, double-blind, placebo-controlled clinical trials.[3] These trials involve enrolling patients with the target disease (e.g., dengue fever), administering the drug or a placebo, and closely monitoring for any adverse events, alongside evaluating efficacy endpoints.[3][9]

Pharmacokinetic analyses are also conducted to understand the absorption, distribution, metabolism, and excretion of the drug in humans.[9]



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Fig 2. Generalized workflow of a randomized, placebo-controlled clinical trial.

Conclusion

The development of Celgosivir as a prodrug of castanospermine represents a successful strategy to improve the safety and tolerability of a promising antiviral compound. While both molecules share the same mechanism of action, the significant gastrointestinal toxicity of castanospermine has limited its clinical utility. Celgosivir, through its slower conversion to the active form, has demonstrated a much-improved safety profile in both preclinical and clinical studies, making it a more viable candidate for further development as an antiviral therapeutic. Future research may focus on optimizing dosing regimens to enhance its efficacy while maintaining its favorable safety profile.

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